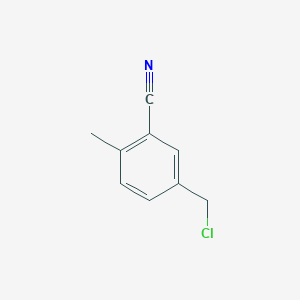![molecular formula C17H25N3O2 B2985826 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380087-50-1](/img/structure/B2985826.png)
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.406 g/mol. This compound is characterized by the presence of a benzyl group, a morpholine ring, and a cyclobutyl group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the urea linkage through the reaction of an isocyanate with an amine. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic agents and controlled reaction environments.
Análisis De Reacciones Químicas
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms that lead to a biological response.
Comparación Con Compuestos Similares
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can be compared with other similar compounds, such as:
1-Benzyl-3-[(1-piperidin-4-ylcyclobutyl)methyl]urea: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.
1-Benzyl-3-[(1-pyrrolidin-4-ylcyclobutyl)methyl]urea: The presence of a pyrrolidine ring can also lead to variations in reactivity and application. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(18-13-15-5-2-1-3-6-15)19-14-17(7-4-8-17)20-9-11-22-12-10-20/h1-3,5-6H,4,7-14H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVDPFBDNCYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
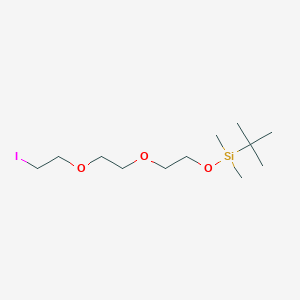
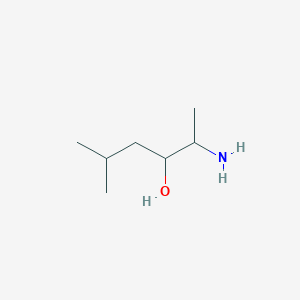
![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
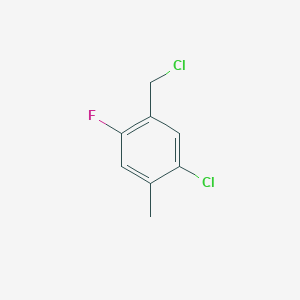
![ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2985751.png)
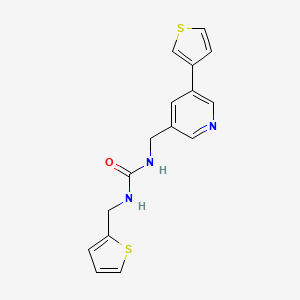
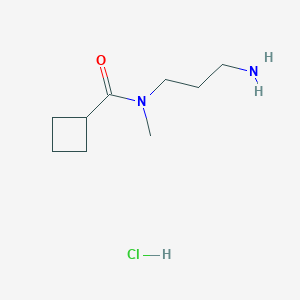
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)
![3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2985758.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)
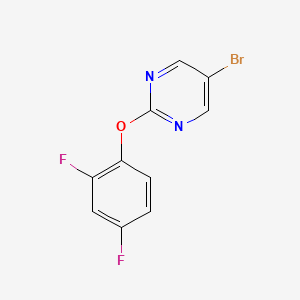
![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2985763.png)
